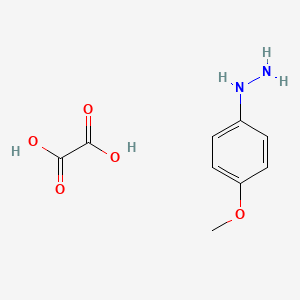
(4-methoxyphenyl)hydrazine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)hydrazine;oxalic acid is a compound that combines (4-methoxyphenyl)hydrazine with oxalic acid. (4-Methoxyphenyl)hydrazine is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
科学的研究の応用
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
類似化合物との比較
Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain reactions.
4-Bromophenylhydrazine: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
4-Chlorophenylhydrazine: Similar to 4-bromophenylhydrazine but with a chlorine atom.
4-Fluorophenylhydrazine: Contains a fluorine atom, affecting its reactivity and stability
Uniqueness
(4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
特性
CAS番号 |
110251-56-4; 70672-74-1 |
|---|---|
分子式 |
C9H12N2O5 |
分子量 |
228.204 |
IUPAC名 |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















